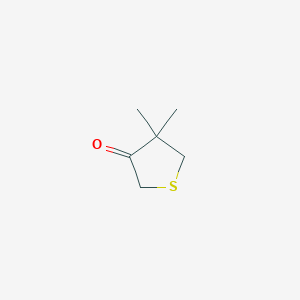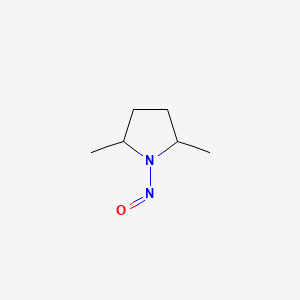
3-hydroxy-4-methyloxolan-2-one, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-4-methyloxolan-2-one is a compound with the CAS Number: 4386-18-9 . It is also known as 3-hydroxy-4-methyldihydrofuran-2 (3H)-one . The compound is a liquid at room temperature . It is found in Erymophyllum tenellum .
Molecular Structure Analysis
The molecular structure of 3-hydroxy-4-methyloxolan-2-one can be analyzed using NMR spectroscopy . This technique is powerful for the analysis of mixtures and provides a wealth of structural information, which is useful to identify components .Chemical Reactions Analysis
The chemical reactions involving 3-hydroxy-4-methyloxolan-2-one can be analyzed using the concept of diastereomers . Reaction of a racemate with an enantiomerically pure chiral reagent gives a mixture of diastereomers, which can be separated .Physical And Chemical Properties Analysis
3-hydroxy-4-methyloxolan-2-one is a liquid at room temperature . Diastereomers have different physical properties, such as melting points, boiling points, and densities . They also have different chemical reactivity .Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxy-4-methyloxolan-2-one involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methyl-2-butene", "Sodium hydroxide", "Ethyl acetate", "Sodium chloride", "Sodium sulfate", "Methanol", "Acetic acid", "Hydrogen peroxide", "Water" ], "Reaction": [ "Step 1: 2-methyl-2-butene is reacted with sodium hydroxide in ethyl acetate to form the corresponding alcohol.", "Step 2: The alcohol is then oxidized with hydrogen peroxide in the presence of acetic acid to form the corresponding ketone.", "Step 3: The ketone is then reacted with sodium hydroxide in methanol to form the corresponding enolate.", "Step 4: The enolate is then reacted with water to form the desired product, 3-hydroxy-4-methyloxolan-2-one, which is a mixture of diastereomers.", "Step 5: The product is purified by extraction with ethyl acetate, followed by drying over sodium sulfate and evaporation of the solvent." ] } | |
Numéro CAS |
4386-18-9 |
Nom du produit |
3-hydroxy-4-methyloxolan-2-one, Mixture of diastereomers |
Formule moléculaire |
C5H8O3 |
Poids moléculaire |
116.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




